molecular formula C14H12BrFN2O2S B14084859 N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B14084859
M. Wt: 371.23 g/mol
InChI Key: KJVVLSUGWRKGPA-UHFFFAOYSA-N
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Description

N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

The synthesis of N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the amidation reaction. The process begins with the reaction of 4-bromo-3-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antibacterial effects . Additionally, the presence of the bromo and fluorine substituents can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:

The unique combination of bromo and fluorine substituents in this compound distinguishes it from these similar compounds, potentially offering different biological activities and chemical reactivity.

Properties

Molecular Formula

C14H12BrFN2O2S

Molecular Weight

371.23 g/mol

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12BrFN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3

InChI Key

KJVVLSUGWRKGPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Br)F

Origin of Product

United States

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